Product packaging for Ethyl (3R)-3-aminobutanoate(Cat. No.:CAS No. 115880-49-4)

Ethyl (3R)-3-aminobutanoate

Cat. No.: B056751
CAS No.: 115880-49-4
M. Wt: 131.17 g/mol
InChI Key: HHIOOBJZIASBFF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl (3R)-3-aminobutanoate is a high-value chiral β-amino ester serving as a versatile and crucial building block in organic synthesis and medicinal chemistry. Its core research value lies in its stereochemically defined (R)-configuration at the 3-position, which allows for the enantioselective construction of complex molecules. This compound is extensively utilized in the synthesis of β-peptides, peptidomimetics, and other biologically active compounds where the introduction of a chiral β-amino acid scaffold is essential for modulating biological activity, metabolic stability, and conformational properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B056751 Ethyl (3R)-3-aminobutanoate CAS No. 115880-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3R)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOOBJZIASBFF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Ethyl 3r 3 Aminobutanoate

Chemical Synthesis Approaches to Chiral β-Amino Esters

The synthesis of chiral β-amino esters, such as Ethyl (3R)-3-aminobutanoate, can be broadly classified into two main approaches: asymmetric synthesis and derivatization from existing chiral molecules. Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence, while derivatization utilizes a starting material that already possesses the required chirality.

Asymmetric Synthesis Strategies

Asymmetric synthesis provides direct routes to enantiomerically enriched β-amino esters. Key strategies include the use of chiral auxiliaries, conjugate addition reactions, and transition metal-catalyzed asymmetric hydrogenation.

Chiral Auxiliary-Mediated Reactions

One established method for asymmetric synthesis involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. A notable example is the use of chiral phenethylamine. google.comnih.gov In this approach, a chiral amine like (R)-1-phenylethylamine can be reacted with an α,β-unsaturated ester, such as crotonic acid ethyl ester. google.com The chiral auxiliary guides the addition to the double bond, leading to the formation of a diastereomeric intermediate. Subsequent removal of the auxiliary yields the desired enantiomer of the β-amino ester. This method has been reviewed as a diastereoselective synthesis route for medicinal substances and natural products. nih.govmdpi.com

Table 1: Chiral Auxiliary-Mediated Synthesis

Reactants Chiral Auxiliary Key Transformation Product
Conjugate Addition Reactions

Conjugate addition reactions, particularly the aza-Michael addition, are powerful tools for the formation of carbon-nitrogen bonds in β-amino esters. researchgate.netwalisongo.ac.id This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. walisongo.ac.id To achieve enantioselectivity, chiral nitrogen nucleophiles or chiral catalysts can be employed. For instance, the asymmetric addition of lithium amides, acting as homochiral ammonia (B1221849) equivalents, to α,β-unsaturated esters has been studied for the synthesis of β-amino acids with controlled stereochemistry. researchgate.net

Table 2: Aza-Michael Addition for β-Amino Ester Synthesis

Substrate Nucleophile Catalyst/Promoter Key Feature
Transition Metal-Catalyzed Asymmetric Hydrogenation of Enamines

A highly efficient method for producing chiral amines and their derivatives is the asymmetric hydrogenation of enamines. acs.orgnih.gov This process involves the reduction of a C=C double bond in an enamine substrate using hydrogen gas in the presence of a chiral transition metal catalyst. Rhodium complexes with chiral ligands, such as those of the Josiphos family, have proven to be particularly effective for the asymmetric hydrogenation of unprotected enamines, yielding β-amino esters with high enantiomeric excess (ee). acs.orgnih.gov This direct approach avoids the need for protection and deprotection steps for the amino group. nih.gov

Table 3: Asymmetric Hydrogenation of Enamines

Substrate Catalyst System Key Outcome

Derivatization from Related Chiral Precursors

An alternative to de novo asymmetric synthesis is the utilization of readily available chiral starting materials. This approach leverages the existing stereochemistry of a precursor molecule to synthesize the target compound.

Synthesis from (R)-3-aminobutyric Acid

A common and practical route to this compound is through the derivatization of (R)-3-aminobutyric acid. google.com This method typically involves a sequence of standard organic transformations. The process begins with the esterification of the carboxylic acid group of (R)-3-aminobutyric acid with ethanol (B145695) in an acidic medium to form the ethyl ester. To prevent side reactions in subsequent steps, the amino group is then protected, for example, by acylation. The protected amino ester can then be subjected to further transformations if needed, followed by the removal of the protecting group (deprotection) to yield the final product, this compound. This multi-step process, which can also include reduction and deprotection sequences, is advantageous due to the availability of the starting material and generally results in good chemical and optical purity. google.com

Table 4: Synthesis from (R)-3-aminobutyric Acid

Starting Material Reaction Sequence Intermediate Final Product
Synthesis of N-Protected Analogues (e.g., ethyl 3-(tosylamino)butanoate from L-aspartic acid)

A key strategy for the stereoselective synthesis of β-amino acid derivatives involves the use of naturally occurring chiral molecules. L-aspartic acid, an α-amino acid, is an attractive precursor because its structure contains a β-amino carboxylic acid moiety. unina.it

A documented method demonstrates the conversion of L-aspartic acid into a useful synthetic template. unina.it The process involves several key transformations:

Tosylation : The amino group of L-aspartic acid (1) is protected with a tosyl group (Ts). unina.it

Anhydride (B1165640) Formation : The dicarboxylic acid is converted to a cyclic anhydride. unina.it

Selective Reduction : The anhydride is selectively reduced, typically using sodium borohydride (B1222165) (NaBH4). unina.it

Lactonization : Subsequent treatment with an acid, like p-toluenesulfonic acid (TsOH), yields the key intermediate, 3-(N-tosylamino)-butano-4-lactone (2). unina.it

This lactone (2) serves as a versatile template for synthesizing various β-amino acid derivatives. unina.it By opening the lactone ring and introducing different functional groups, a range of N-protected analogues can be produced with a defined stereochemistry originating from the starting L-aspartic acid. unina.it

Racemic Preparation and Subsequent Resolution

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of ethyl 3-aminobutanoate, followed by the separation of the desired enantiomer.

Methods for Racemic Ethyl 3-aminobutanoate Preparation

The reaction typically involves heating the chiral β-amino ester in a suitable solvent with a radical initiator and a sulfide (B99878) compound. google.comgoogle.com For example, (S)-ethyl 3-aminobutanoate can be racemized by heating it in toluene (B28343) with an initiator like azobisisoheptanitrile (ABVN) and a sulfide such as methyl mercaptopropionate. google.com

Table 1: Conditions for Racemization of Ethyl 3-aminobutanoate google.comgoogle.com
ParameterDescription
Starting Material(S)-ethyl 3-aminobutanoate
SolventToluene, Xylene, Tetrahydrofuran, Acetonitrile, etc.
InitiatorAzobisisoheptanitrile (ABVN), Azobisisobutyronitrile (AIBN)
SulfideMethyl mercaptopropionate, Pentaerythritol tetra-3-mercaptopropionate (PETMP)
Temperature30°C to 120°C (preferably 60°C to 100°C)
Time4 to 36 hours (preferably 18 to 24 hours)
Chemical Resolution Techniques

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. For ethyl 3-aminobutanoate, enzyme-catalyzed resolutions have proven highly effective. researchgate.netresearchgate.net Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are efficient catalysts for the enantioselective acylation or transesterification of the racemic amino ester. researchgate.netcdnsciencepub.com

In this process, the enzyme selectively catalyzes a reaction on one of the enantiomers at a much faster rate than the other. For instance, when racemic ethyl 3-aminobutanoate (1a) is reacted with an acyl donor like butyl butanoate in the presence of CAL-B, the enzyme can promote reactions on both the amino and ester functional groups. researchgate.net This can lead to a sequential resolution, yielding the unreacted (S)-enantiomer and various products from the (R)-enantiomer, such as butyl 3-aminobutanoate and the N-butanoylated derivative. researchgate.net The efficiency of such resolutions is often high, with excellent enantioselectivity (E > 100) observed in many cases. researchgate.netcdnsciencepub.com

Table 2: Research Findings on Lipase-Catalyzed Resolution of Ethyl 3-aminobutanoate
EnzymeReaction TypeKey FindingSource
Candida antarctica Lipase B (CAL-B)Interesterification / N-acylationSuccessfully resolved ethyl 3-aminobutanoate in butyl butanoate via sequential resolution. researchgate.net
Candida antarctica Lipase B (CAL-B)Alcoholysis of N-acylated estersAlcoholysis of N-butanoylated ethyl 3-aminobutanoate in butanol proceeded with excellent enantioselectivity (E > 100). cdnsciencepub.com
Candida antarctica Lipase A (Chirazyme L5)Asymmetric amide formationUsed for the kinetic resolution of racemic mixtures. researchgate.net
Pseudomonas cepacia (lipase PS)Asymmetric amide formationAlso utilized for kinetic resolution of racemic amino acid esters. researchgate.netresearchgate.net

Process Optimization for Large-Scale Production and Cost Efficiency

Transitioning the synthesis of this compound from a laboratory method to an industrial-scale process requires significant optimization to ensure cost-efficiency and sustainability. nih.gov Key areas of focus include enhancing enzyme performance, optimizing reaction conditions, and improving process design. researchgate.netresearchgate.net

For processes involving enzymatic resolution, a major advancement is the shift from using whole cells to recombinant isolated enzymes. ethz.ch This change can dramatically increase productivity, in some cases by over 100-fold, by providing a higher concentration of the active catalyst and eliminating competing side reactions from the cellular metabolism. ethz.ch Immobilizing the enzyme on a solid support is another critical strategy that enhances stability and allows for easy separation from the reaction mixture and subsequent reuse, which significantly lowers costs. uni-greifswald.de

Process parameters must be finely tuned for large-scale operations. This includes optimizing physical factors like temperature and pH, as well as the composition of the reaction media to maximize enzyme activity and stability. nih.gov For instance, the manufacturing process for the drug sitagliptin, which involves a transaminase, was heavily optimized through extensive protein engineering to create an enzyme that was stable and highly active under industrial process conditions. uni-greifswald.de

Furthermore, adopting modern manufacturing strategies like continuous processing can offer substantial cost savings (up to 35% in some bioprocessing applications) compared to traditional batch processing by increasing volumetric productivity and reducing facility footprint. nih.gov Integrating a racemization step, as described in section 2.1.3.1, to convert the unwanted (S)-enantiomer back into the racemic mixture for reuse in the resolution process is a crucial element of an economically viable, large-scale synthesis. google.com

Stereochemical Control in the Synthesis and Application of Ethyl 3r 3 Aminobutanoate

Diastereoselective Reactions Utilizing Ethyl (3R)-3-aminobutanoate

The chiral center inherent in this compound provides a powerful tool for inducing stereoselectivity in subsequent chemical transformations. By controlling the formation of new stereocenters relative to the existing one, chemists can synthesize complex molecules with a high degree of stereochemical precision.

Optimization of Diastereoselective Reductions (e.g., enamide reduction)

While specific studies detailing the optimization of diastereoselective reductions of enamides derived directly from this compound are not extensively documented in the readily available literature, the principles of such reactions are well-established in asymmetric synthesis. In a typical scenario, the amino group of this compound would be acylated to form an enamide. The subsequent reduction of the carbon-carbon double bond of the enamide, often through catalytic hydrogenation, would be influenced by the existing stereocenter.

The optimization of such a reduction would involve screening various factors to maximize the diastereomeric excess (de). Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and pressure. For instance, different chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, could be employed to enhance the facial selectivity of the hydrogenation. The solvent can also play a crucial role by influencing the conformation of the substrate and its interaction with the catalyst.

Table 1: Hypothetical Optimization of a Diastereoselective Enamide Reduction

EntryCatalystSolventTemperature (°C)Pressure (atm)Diastereomeric Excess (de %)
1Pd/CMethanol25160
2Rh(COD)2BF4 / (R)-BINAPMethanol251085
3Rh(COD)2BF4 / (R)-BINAPToluene (B28343)251075
4Ru(OAc)2 / (S)-BINAPEthanol (B145695)5020>95

Control of Relative Stereochemistry in Cyclization Reactions

This compound is a valuable precursor for the synthesis of chiral heterocyclic compounds, such as piperidones and other nitrogen-containing rings. mdma.ch In these cyclization reactions, the stereocenter of the starting material directs the formation of new stereocenters within the ring, thereby controlling the relative stereochemistry of the final product.

For example, the intramolecular cyclization of a derivative of this compound can lead to the formation of a substituted piperidone. The stereochemical outcome of this reaction, affording either a cis or trans diastereomer, is dependent on the reaction conditions and the nature of the substituents. The inherent chirality of the starting material often provides a strong bias for the formation of one diastereomer over the other. The control of stereochemistry in such cyclizations is a key strategy in the synthesis of alkaloids and other biologically active piperidine-containing molecules. nih.gov

Influence of Absolute Stereochemistry on Biological and Synthetic Outcomes

The absolute stereochemistry of a molecule, designated as (R) or (S), is fundamental to its interaction with other chiral molecules, including biological receptors and enzymes. Consequently, the (R)-configuration of this compound has a profound impact on the biological activity of molecules derived from it. joinbandbio.com

In the pharmaceutical industry, it is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the use of enantiomerically pure starting materials like this compound is critical for the synthesis of single-enantiomer drugs. nih.govnih.gov The structural similarity of (R)-3-aminobutanoic acid to endogenous neurotransmitters like GABA highlights its potential as a building block for neurologically active compounds. joinbandbio.com

In the realm of asymmetric synthesis, the absolute configuration of this compound dictates the stereochemical outcome of reactions where it is used as a chiral auxiliary or a chiral building block. nih.govenamine.net The (R)-stereocenter provides a defined three-dimensional environment that influences the approach of reagents, leading to the preferential formation of one diastereomer in subsequent transformations. This principle is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise stereochemical control. researchgate.net The selection of the correct enantiomer of a chiral building block is therefore a critical first step in the strategic planning of a complex synthesis. enamine.net

Applications of Ethyl 3r 3 Aminobutanoate in Organic Synthesis and Medicinal Chemistry

As a Chiral Building Block in Natural Product Synthesis

The enantiopure nature of Ethyl (3R)-3-aminobutanoate makes it an attractive starting point for the synthesis of natural products where stereochemistry is critical for biological activity. Chiral building blocks are essential in modern drug development and the synthesis of complex biologically active molecules.

Total Synthesis of Complex Alkaloids (e.g., Monomorine I, 5-epi-monomorine I)

While numerous synthetic routes to the indolizidine alkaloid Monomorine I, a trail pheromone of the Pharaoh ant, have been documented, a specific total synthesis commencing from this compound is not prominently detailed in a wide array of literature. However, the structural features of this compound make it a theoretically viable precursor for the stereoselective synthesis of such alkaloids. A plausible synthetic strategy would involve the elaboration of the ester and amine functionalities to construct the bicyclic indolizidine core with the correct stereochemistry at its chiral centers. Indolizidine and quinolizidine (B1214090) alkaloids are a major class of natural products with a broad range of biological activities. researchgate.net

In the Design and Construction of β-Peptides and Peptidomimetics

β-Peptides are oligomers of β-amino acids that have garnered significant attention due to their ability to form stable secondary structures and their resistance to enzymatic degradation. This compound serves as a source for the corresponding β-amino acid, (3R)-3-aminobutanoic acid (also known as β-homoalanine), a fundamental component in the design of these novel biomimetic structures.

Synthesis of β-Peptides with Novel and Stable Secondary Structures (e.g., helices, sheets, turns)

β-Peptides have been shown to fold into a variety of well-defined secondary structures, including helices (such as the 14-helix, 12-helix, and 10/12-helix), sheets, and turns. researchgate.netacs.orgnih.govnih.gov The formation of these structures is influenced by the substitution pattern and stereochemistry of the constituent β-amino acid residues. researchgate.net Oligomers containing β-amino acids with a single substituent at the β-carbon (C3), such as (3R)-3-aminobutanoic acid, have a high propensity to form stable 14-helical structures. nih.gov These helices are characterized by intramolecular hydrogen bonds between the C=O group of residue 'i' and the N-H group of residue 'i+2'. The stability of these secondary structures is a key feature that distinguishes β-peptides from their α-peptide counterparts. news-medical.net

Interactive Table: Common Secondary Structures of β-Peptides

Secondary StructureHydrogen Bonding PatternResidues per Turn (approx.)Key Monomer Types
14-Helix C=O(i)···H-N(i+2)3β³-amino acids
12-Helix C=O(i)···H-N(i+3)2.5Cyclic β-amino acids (e.g., ACPC)
10/12-Helix Alternating patternsVariableAlternating β²- and β³-amino acids
β-Sheet Inter-strand H-bondsN/AVarious, including β³,³-disubstituted

Strategies for Amide Bond Mimicry and Enhanced Proteolytic Stability

One of the most significant advantages of β-peptides in medicinal chemistry is their remarkable stability against degradation by proteases, enzymes that readily cleave the amide bonds of α-peptides. vcu.eduias.ac.in This resistance is attributed to the altered backbone structure, which is not recognized by the active sites of common peptidases. The incorporation of β-amino acid residues like (3R)-3-aminobutanoic acid into peptide sequences is a key strategy for enhancing their proteolytic stability, thereby increasing their in vivo half-life and therapeutic potential. rsc.org

Furthermore, the development of amide bond isosteres, which are chemical groups that mimic the geometry and electronic properties of the amide bond, is an active area of research. While β-peptides themselves represent a form of backbone modification, other isosteres such as thioamides and alkenes have also been explored to fine-tune the properties of peptidomimetics. researchgate.netnih.gov

Contributions to Foldamer Chemistry and Molecular Recognition

β-Peptides are a prominent class of "foldamers," which are unnatural oligomers that adopt well-defined, predictable three-dimensional structures. acs.orgnews-medical.netnih.goveurekaselect.com The ability of β-peptides derived from monomers like (3R)-3-aminobutanoic acid to form stable helices allows for the precise spatial arrangement of functional groups. This controlled positioning is crucial for creating synthetic receptors capable of molecular recognition, binding to specific biological targets such as proteins or nucleic acids with high affinity and selectivity. news-medical.net The modular nature of foldamers allows for the systematic modification of their sequence and structure to optimize these recognition properties.

Role as an Intermediate in Pharmaceutical and Agrochemical Development

This compound and its derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The chirality and functionality of this compound make it a valuable starting point for the construction of more complex drug molecules.

A significant application of this chiral building block is in the synthesis of the anti-HIV drug, Dolutegravir. The key chiral intermediate for Dolutegravir is (R)-3-aminobutanol. researchgate.netderpharmachemica.comgoogle.com This intermediate can be synthesized by the reduction of (R)-3-aminobutanoic acid or its esters, such as this compound. vcu.edumdpi.comderpharmachemica.com Various synthetic routes have been developed to produce (R)-3-aminobutanol, highlighting the industrial importance of its precursors. google.com

Table: Synthesis of (R)-3-aminobutanol from (R)-3-aminobutanoic acid derivatives

Starting MaterialKey TransformationProductApplication
(R)-3-aminobutanoic acidReduction (e.g., with NaAlH₄)(R)-3-aminobutanolIntermediate for Dolutegravir
This compound Reduction (e.g., with LiAlH₄ or NaBH₄)(R)-3-aminobutanolIntermediate for Dolutegravir

While the use of this compound is well-established in the pharmaceutical sector, its specific applications as an intermediate in the development of agrochemicals are not as widely documented in publicly available literature.

Precursors for Chiral Pharmaceutical Compounds (e.g., Sitagliptin intermediates)

The synthesis of enantiomerically pure pharmaceutical compounds is a cornerstone of modern drug development. This compound and its derivatives serve as crucial chiral intermediates in the production of various active pharmaceutical ingredients (APIs). The inherent chirality of this molecule allows for the construction of target molecules with precise stereochemistry, which is often critical for therapeutic efficacy and safety.

A prominent example of its application is in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. google.com The core of the Sitagliptin molecule contains a chiral β-amino acid fragment. Synthetic routes to Sitagliptin often rely on key intermediates derived from β-amino acids or their esters. google.com

Specifically, derivatives such as (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its corresponding alkyl esters are pivotal intermediates. google.comgoogle.com Processes have been developed for producing enantiomerically enriched β-amino acid derivatives, which are essential for the synthesis of Sitagliptin. For instance, (R)-Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, a structurally related compound, is prepared with high chiral purity and then converted into the final Sitagliptin molecule. google.com The synthesis of these intermediates often involves stereoselective reduction steps to establish the required (R)-configuration, highlighting the importance of chiral precursors like this compound. google.com The use of such chiral building blocks is recognized as a critical strategy for the economically viable and commercially scalable production of Sitagliptin. google.com

Table 1: Key Intermediates in Sitagliptin Synthesis

Intermediate Name Role in Synthesis Reference
(3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid Primary chiral building block for the Sitagliptin core structure. google.comgoogle.com
(R)-Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate An esterified precursor that is converted into the final API. google.com
Protected-(3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid alkyl ester A protected form of the intermediate used to facilitate subsequent reaction steps. google.com

Synthesis of Enamide and Other Heterocyclic Intermediates

The functional groups of this compound allow for its conversion into a variety of other useful synthetic intermediates, including enamides and various heterocyclic systems. Enamines and their derivatives are particularly valuable in organic synthesis due to their versatile reactivity, serving as key precursors for the construction of nitrogen-containing rings.

While direct conversion of aromatic amines with ethyl-3-oxobutanoate can yield enamides (ethyl-β-arylaminocrotonates), the saturated nature of this compound means it serves as a precursor to these unsaturated systems. researchgate.net For example, reactions involving β-amino esters can lead to the formation of enamines, which are then used in cyclization reactions to build complex heterocyclic frameworks. These heterocyclic compounds are prevalent in many biologically active molecules and natural products. mdpi.com The reactivity of enamines derived from β-amino esters makes them suitable for alkylation and other transformations, leading to the synthesis of diverse heterocyclic structures. researchgate.net

The synthesis of heterocyclic compounds often relies on the strategic use of bifunctional molecules like this compound, where both the amine and ester groups can participate in ring-forming reactions, either sequentially or in a concerted manner.

Derivatization for Functional Materials Research

While the primary applications of this compound are in medicinal chemistry and organic synthesis, its core structure—the β-amino ester—is a key component in a class of functional polymers known as poly(β-amino esters) (PBAEs). mdpi.comnih.govbohrium.com These polymers are synthesized through the Michael addition of amines to diacrylates and are noted for their biodegradability and pH-responsiveness, making them highly attractive for biomedical applications. nih.govbohrium.comscirp.org

PBAEs are widely investigated as vectors for gene delivery, where their cationic nature allows them to condense nucleic acids into nanoparticles that can be taken up by cells. researchgate.netnih.gov They are also used in drug delivery systems for cancer therapy and as antimicrobial agents. nih.govscirp.org The properties of PBAEs can be tuned by carefully selecting the amine and diacrylate monomers.

The derivatization of small molecules like this compound allows for their incorporation into such polymer chains. The primary amine can be reacted with acrylate-terminated polymers or monomers to introduce the chiral butanoate side chain. This could impart specific properties, such as chirality and tailored biodegradability, to the resulting functional material. Furthermore, the functional groups on this compound can be modified to introduce polymerizable moieties or other functionalities, enabling its use as a building block for advanced materials with potential applications in tissue engineering, controlled-release formulations, and nanotechnology. nsf.gov For example, derivatization with alkyl chloroformates is a known method for modifying polar analytes, suggesting a pathway for attaching more complex functional groups to the molecule. researchgate.net

Q & A

Basic Research Questions

Q. What are the key steps for enantioselective synthesis of Ethyl (3R)-3-aminobutanoate, and how can racemization be minimized during the process?

  • Methodological Answer : The synthesis typically involves bromoacetyl bromide as a key reagent for introducing the amino group. For enantioselectivity, chiral auxiliaries or catalysts (e.g., L-proline derivatives) can be employed. To minimize racemization:

  • Use low temperatures (0–5°C) during coupling reactions.
  • Avoid prolonged exposure to basic conditions that may promote epimerization.
  • Monitor reaction progress using chiral HPLC to confirm stereochemical integrity .
    • Critical Parameters : Reaction pH, solvent polarity (e.g., dichloromethane vs. THF), and protecting group strategies (e.g., tert-butyl esters in ) influence yield and enantiomeric excess.

Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify diastereomeric splitting in protected derivatives. For example, the methylene protons adjacent to the amino group show distinct coupling patterns in R vs. S configurations .
  • Chiral Chromatography : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve enantiomers.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities (e.g., used MS to validate intermediates).

Advanced Research Questions

Q. How does the R-configuration of this compound influence its reactivity in peptide coupling or macrocyclic syntheses?

  • Methodological Answer : The R-configuration affects steric interactions during coupling. For example:

  • In peptide synthesis, the β-amino group’s spatial arrangement may hinder or favor nucleophilic attack on activated carboxyl groups.
  • In macrocycles (e.g., cyclohexene derivatives in ), the R-configuration dictates ring strain and conformational stability. Computational modeling (DFT) can predict preferred transition states .
    • Case Study : this compound derivatives were used to synthesize tetraazacyclododecane complexes, where stereochemistry impacted metal-ion coordination kinetics .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and purification steps using identical conditions (e.g., ’s use of TCEP for disulfide reduction).
  • Standardized Characterization : Cross-validate using multiple techniques (e.g., DSC for melting points, Karl Fischer titration for water content).
  • Meta-Analysis : Compare data across peer-reviewed sources (e.g., ’s precise boiling point vs. supplier catalogs in ).

Q. What role does this compound play in studying water exchange kinetics in lanthanide complexes?

  • Methodological Answer : Derivatives of this compound can act as ligands in Eu3+^{3+} complexes to probe water exchange rates (kexk_{ex}).

  • Experimental Design : Prepare Eu3+^{3+}-ligand complexes and measure 17O^{17}\text{O}-NMR relaxation rates at varying temperatures.
  • Data Analysis : Apply the Eyring equation to calculate activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) from τM\tau_M (bound water lifetime) values .

Q. How can this compound be integrated into asymmetric catalysis or enzyme-mimetic systems?

  • Methodological Answer :

  • Catalyst Design : Use the β-amino ester moiety as a chiral scaffold for organocatalysts (e.g., proline mimics).
  • Enzyme Mimetics : Incorporate into metal-organic frameworks (MOFs) to mimic aminotransferase activity. Kinetic studies (UV-Vis monitoring of cofactor NADH) can assess catalytic efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.